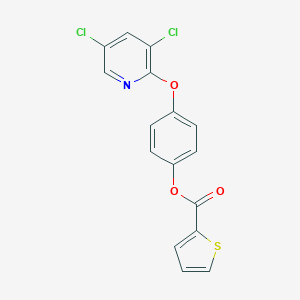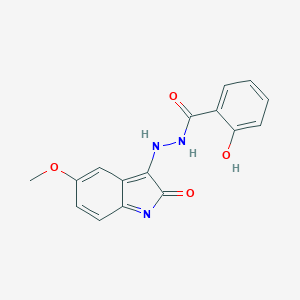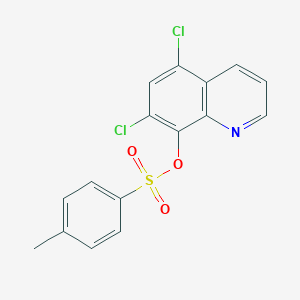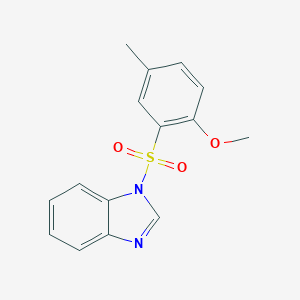![molecular formula C13H13N3O3S B246379 N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide CAS No. 302935-41-7](/img/structure/B246379.png)
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide, also known as PSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSA is a small molecule that belongs to the sulfonamide class of compounds and has been found to possess several biological activities.
科学的研究の応用
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to possess antitumor, anti-inflammatory, and antimicrobial activities. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been found to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has been found to decrease the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. Additionally, it has been found to have low toxicity and high stability. However, there are also some limitations to the use of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide. One potential application is in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide and to identify its potential therapeutic targets. Additionally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new biological activities and applications.
合成法
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 3-pyridinecarboxylic acid, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by purification through recrystallization.
特性
CAS番号 |
302935-41-7 |
|---|---|
分子式 |
C13H13N3O3S |
分子量 |
291.33 g/mol |
IUPAC名 |
N-[4-(pyridin-3-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O3S/c1-10(17)15-11-4-6-13(7-5-11)20(18,19)16-12-3-2-8-14-9-12/h2-9,16H,1H3,(H,15,17) |
InChIキー |
PUTJHURSNGFPNQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)


![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)




![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)


![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)